3-(2,3,5-Trimethylphenoxy)azetidine

Vue d'ensemble

Description

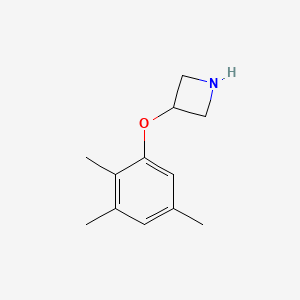

3-(2,3,5-Trimethylphenoxy)azetidine is a heterocyclic organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol This compound consists of a nitrogen-containing azetidine ring attached to a 2,3,5-trimethylphenoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5-Trimethylphenoxy)azetidine can be achieved through several methods:

Alkylation of Primary Amines: One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.

Cyclocondensation Reactions: Another approach is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines or hydrazines under microwave irradiation in an alkaline aqueous medium.

Intramolecular Amination: This method involves the intramolecular amination of organoboronates, providing azetidines via a 1,2-metalate shift of an aminoboron “ate” complex.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the manufacturer and desired application.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,3,5-Trimethylphenoxy)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines.

Applications De Recherche Scientifique

Medicinal Chemistry

3-(2,3,5-Trimethylphenoxy)azetidine has been investigated for its potential as a pharmaceutical agent. Its biological activities include:

- Anticancer Properties : Preliminary studies indicate that compounds with similar structures can inhibit cell growth in various cancer cell lines. For example, compounds related to this structure have shown IC50 values ranging from 7.9 to 92 µM against breast and colorectal cancer cells.

- Neuropharmacological Effects : The compound is being explored for its interaction with serotonin (5-HT) receptors and dopamine (D) receptors, suggesting potential applications in treating neurological disorders.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Organic Electronics : It may serve as a building block for organic light-emitting diodes (OLEDs) or other electronic materials due to its electronic properties.

- Polymer Development : The compound can be utilized in the synthesis of advanced polymers and coatings.

The biological activity of this compound has been documented in various studies. The following table summarizes key findings:

| Study | Biological Activity | IC50 Values | Mechanism |

|---|---|---|---|

| Study A | Inhibition of cancer cell growth | 7.9 - 92 µM | Cell cycle arrest |

| Study B | Interaction with serotonin receptors | pKi = 8.04 (5-HT2A) | Receptor modulation |

| Study C | Neuroprotective effects | Not specified | Antioxidant activity |

Case Study on Anticancer Activity

Researchers conducted in vitro assays on human cancer cell lines to evaluate the anticancer potential of derivatives related to this compound. The results indicated a dose-dependent response with significant inhibition of proliferation observed particularly in breast cancer cells.

Neuropharmacological Assessment

Behavioral tests were performed on animal models to assess the effects of this compound on mood and anxiety. The findings suggested that the compound might reduce anxiety-like behaviors, indicating therapeutic potential for anxiety disorders.

Mécanisme D'action

The mechanism of action of 3-(2,3,5-Trimethylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their function and activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2,3,5-Trimethylphenoxy)aziridine: Similar in structure but with a three-membered ring.

3-(2,3,5-Trimethylphenoxy)pyrrolidine: Contains a five-membered ring instead of a four-membered azetidine ring.

3-(2,3,5-Trimethylphenoxy)piperidine: Features a six-membered ring.

Uniqueness

3-(2,3,5-Trimethylphenoxy)azetidine is unique due to its four-membered azetidine ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature makes it a valuable compound for various applications in research and industry.

Activité Biologique

3-(2,3,5-Trimethylphenoxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17NO

- CAS Number : 1220028-56-7

- Structure : The compound features a phenoxy group attached to an azetidine ring, which contributes to its unique biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The following mechanisms have been identified:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

- Cellular Uptake : The structural properties allow for efficient cellular uptake, enhancing its efficacy in target cells.

Biological Activity Overview

Antidiabetic Activity

In a study examining the antidiabetic properties of phenoxy derivatives, this compound was identified as a potent TGR5 agonist. This activity was linked to improved glucose tolerance in diabetic models, indicating its potential for managing type 2 diabetes .

Anticancer Effects

Research conducted on various azetidine derivatives highlighted the cytotoxic effects of this compound against several cancer cell lines. The mechanism involved the induction of apoptosis via mitochondrial pathways. In vitro assays showed significant reductions in cell viability at concentrations as low as 10 µM .

Antimicrobial Properties

The compound was tested against multidrug-resistant strains of bacteria. Results indicated that it inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa at MIC values comparable to established antibiotics. This suggests a promising role in combating antibiotic resistance .

Propriétés

IUPAC Name |

3-(2,3,5-trimethylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-4-9(2)10(3)12(5-8)14-11-6-13-7-11/h4-5,11,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAPESQYMFEQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2CNC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294800 | |

| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220028-56-7 | |

| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3,5-Trimethylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.